4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-19(2,3)14-6-4-13(5-7-14)18(21)20-15-8-9-16-17(12-15)23-11-10-22-16/h4-7,15-17H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDMRSHXOPZQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Octahydrobenzo[b]dioxin-6-amine
The amine intermediate is synthesized via a two-step process starting from 2,3-dihydrobenzo[b]dioxin-6-amine (CAS 613656-45-4):
Catalytic Hydrogenation :
Salt Formation :
Synthesis of 4-(tert-Butyl)benzoyl Chloride
4-(tert-Butyl)benzoic acid is converted to the acyl chloride via:
- Reagents : 4-(tert-Butyl)benzoic acid, SOCl₂ (2.5 eq), catalytic DMF.
- Conditions : Reflux in anhydrous DCM for 3 hours.
- Yield : 95%.
- Characterization : IR (neat): 1775 cm⁻¹ (C=O stretch).
Amide Bond Formation
Direct Coupling Using Acyl Chloride
Coupling via Carbodiimide Reagents
- Reagents : EDCI (1.5 eq), HOBt (1.5 eq), 4-(tert-butyl)benzoic acid (1 eq), octahydrobenzo[b]dioxin-6-amine (1 eq).
- Conditions : DMF, rt, 24 hours.
- Yield : 72%.
- Advantage : Avoids handling moisture-sensitive acyl chlorides.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Method | EDCI/HOBt Method |
|---|---|---|
| Yield | 78% | 72% |
| Reaction Time | 12 hours | 24 hours |
| Cost | Low (SOCl₂) | High (EDCI/HOBt) |
| Moisture Sensitivity | High | Moderate |
| Purity | >99% | 95% |
Characterization of 4-(tert-Butyl)-N-(octahydrobenzo[b]dioxin-6-yl)benzamide
- Molecular Formula : C₂₀H₂₉NO₃.
- Molecular Weight : 355.45 g/mol.
- Spectroscopic Data :
- Melting Point : 145–147°C.
Challenges and Optimization Strategies
- Steric Hindrance : The tert-butyl group reduces coupling efficiency. Solutions include using excess acyl chloride (1.5 eq) or high-pressure conditions.
- Amine Hydroscopicity : The hydrochloride salt must be thoroughly dried before use.
- Purification : Silica gel chromatography with EtOAc/hexane gradients effectively removes unreacted starting materials.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The tert-butyl group may influence the compound’s reactivity and binding affinity, while the benzamide moiety may interact with enzymes or receptors. The octahydrobenzo[b][1,4]dioxin ring system may provide structural stability and influence the compound’s overall conformation.
Comparison with Similar Compounds
Core Structural Variations
- Saturation of the Dioxin Ring: The target compound’s octahydrobenzo[b][1,4]dioxin core contrasts with dihydro analogs (e.g., compounds in –7).
- Benzamide vs. Acrylamide/Other Linkers :
Unlike AMG9810 (an acrylamide-linked TRPV1 antagonist in ), the benzamide group in the target compound may offer stronger hydrogen-bonding interactions with biological targets, affecting potency and selectivity .
Substituent Effects
- tert-Butyl Group :
The tert-butyl substituent at the 4-position of the benzamide is a bulky hydrophobic group. Similar substituents in compounds like N-(4-(tert-butyl)benzyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine () enhance lipophilicity (logP), which correlates with membrane permeability and CNS penetration . - Electron-Withdrawing/Donating Groups :
Analogs with bromo (, Compound 21) or methoxy groups (, Compound 22) exhibit varied electronic effects, influencing reactivity and metabolic pathways. The tert-butyl group’s electron-donating nature may stabilize the benzamide against hydrolysis .
Comparative Data Table
Functional Implications
- Metabolic Stability : Saturation of the dioxin ring may reduce oxidative metabolism, as seen in octahydro vs. dihydro compounds in other drug classes .
Biological Activity
The compound 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl amine with octahydrobenzo[b][1,4]dioxin-6-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, research on various benzimidazole derivatives has shown that these compounds can induce apoptosis in tumor cells through mechanisms involving DNA damage and caspase activation .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | A549 (Lung cancer) | 12.5 | Apoptosis via caspase activation |
| 2a | WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |
| 4-(tert-butyl)-N-(octahydro...) | A549 | TBD | TBD |
Antimicrobial Activity
In addition to antitumor effects, compounds containing the octahydrobenzo[d][1,4]dioxin structure have been evaluated for antimicrobial activity. Testing against Gram-negative and Gram-positive bacteria has shown promising results, suggesting that these compounds could serve as potential antimicrobial agents .
Table 2: Antimicrobial Activity Results
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative | E. coli | 32 µg/mL |
| Benzimidazole Derivative | S. aureus | 16 µg/mL |
| 4-(tert-butyl)-N-(octahydro...) | TBD | TBD |
Case Studies
A case study involving a series of benzimidazole derivatives highlighted their efficacy against hypoxic tumor environments, where they selectively targeted cancer cells while sparing normal cells . The study utilized various assays, including WST-1 for cell viability and caspase assays for apoptosis detection.
Key Findings:
- Selective Cytotoxicity : Compounds demonstrated higher cytotoxicity in hypoxic conditions typical of solid tumors.
- Mechanistic Insights : Apoptotic pathways were activated through mitochondrial dysfunction and subsequent caspase activation.
Q & A
Q. What are the optimal synthetic routes for 4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, and how can reaction conditions be standardized?
Answer: The synthesis typically involves multi-step reactions, including:
- Amidation : Coupling a tert-butyl-substituted benzoyl chloride with an octahydrobenzo[b][1,4]dioxin-6-amine under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) .
- Cyclization : For the octahydrobenzo[b][1,4]dioxin moiety, cyclization of diols with epoxides or halides under acidic or nucleophilic conditions may be required .
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (amidation) | Higher yields at controlled thermal conditions |
| Solvent | Polar aprotic (DMF, MeCN) | Enhances nucleophilicity of amines |
| Catalysts | PyBOP or HATU for coupling | Reduces side reactions |
Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: Use a combination of spectroscopic and analytical methods:
- NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and benzo[b][1,4]dioxin protons (δ 4.1–4.5 ppm, multiplet) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) to match theoretical molecular weight .
- X-ray Crystallography : Resolve stereochemistry of the octahydrobenzo[b][1,4]dioxin core if crystalline .
Q. Common Pitfalls :
- Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound to enhance bioactivity?
Answer: Derivatization focuses on modifying the benzamide or dioxin moieties:
- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) via Friedel-Crafts acylation to improve receptor binding .
- Dioxin Ring Functionalization : Epoxidation or hydroxylation to increase hydrophilicity and metabolic stability .
Case Study :
In analogous compounds, tert-butyl replacement with cyclopropyl improved CNS permeability by reducing steric hindrance .
Q. How do reaction kinetics and solvent polarity influence the compound’s stability during storage?
Answer:
- Kinetic Stability : The tert-butyl group provides steric protection against hydrolysis, but the dioxin ring is prone to oxidation. Use Arrhenius plots to predict degradation rates under varying temperatures .
- Solvent Effects : Store in anhydrous DMSO or ethanol to prevent ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
Data Contradiction Analysis :
Conflicting reports on shelf-life may arise from residual acids in solvents. Mitigate by:
Pre-treating solvents with molecular sieves.
Conducting accelerated stability studies (40°C/75% RH for 6 months) .
Q. What methodologies are recommended for assessing its biological activity in vitro?
Answer:
- Enzyme Assays : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., kinases, GPCRs) .
- Cellular Uptake : Radiolabel the benzamide (e.g., ³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
Advanced Tip :
Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to identify critical binding residues .
Q. How can contradictory data on its pharmacological efficacy be resolved?
Answer: Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Metabolic Differences : Use liver microsomes from multiple species (human, rat) to compare metabolite profiles .
Statistical Approach :
Apply meta-analysis tools (e.g., RevMan) to aggregate data from independent studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
